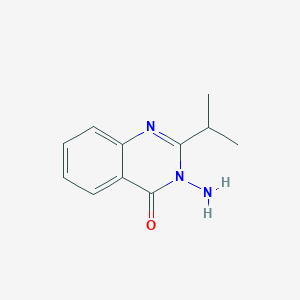

3-Amino-2-isopropyl-4(3H)-quinazolinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-2-isopropyl-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Characteristics and Synthesis

3-Amino-2-isopropyl-4(3H)-quinazolinone belongs to the quinazolinone family, which is known for its complex heterocyclic structure. The compound can be synthesized through various methods, including condensation reactions involving appropriate precursors such as 2-aminobenzamides and orthoesters. These synthetic routes often emphasize the introduction of different substituents to enhance biological activity and optimize pharmacokinetic properties .

Biological Activities

The biological significance of this compound is underscored by its potential applications in treating various diseases. The following sections detail its major pharmacological activities:

Anticancer Activity

Several studies have identified derivatives of this compound as promising anticancer agents. For instance, novel quinazoline derivatives have shown effectiveness against various cancer cell lines, demonstrating cytotoxicity and the ability to inhibit tumor growth. Compounds derived from this scaffold have been evaluated for their activity against A549 (lung cancer) and U937 (leukemia) cell lines, with some exhibiting significant inhibition rates .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial properties. Research indicates that certain derivatives possess potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. In silico screening has led to the identification of compounds that bind effectively to penicillin-binding proteins, suggesting a mechanism of action that disrupts bacterial cell wall synthesis .

Antimalarial Activity

Recent investigations into the antimalarial properties of this compound derivatives have yielded promising results. Studies involving the evaluation of these compounds in vivo revealed significant efficacy against Plasmodium berghei in murine models, with some compounds achieving over 70% suppression of parasitemia . This positions quinazolinone derivatives as potential candidates for developing new antimalarial therapies.

Antioxidant Effects

The antioxidant properties of quinazolinones, including this compound, have been explored through various assays. These compounds exhibit the ability to scavenge free radicals, which may contribute to their protective effects against oxidative stress-related diseases .

Case Studies

Several case studies illustrate the diverse applications of this compound:

- Anticancer Research : A study evaluated a series of novel quinazoline derivatives for their antitumor activity against multiple cancer cell lines. The results indicated that specific substitutions on the quinazolinone scaffold significantly enhanced cytotoxicity .

- Antimicrobial Screening : In a comprehensive evaluation of antimicrobial activity, derivatives were tested against a panel of bacterial strains, confirming their effectiveness against resistant strains like MRSA .

- Antimalarial Evaluation : The in vivo tests demonstrated that certain derivatives not only suppressed malaria parasite growth but also exhibited low toxicity in animal models, making them suitable candidates for further development as antimalarial agents .

Propriétés

Numéro CAS |

70589-51-4 |

|---|---|

Formule moléculaire |

C11H13N3O |

Poids moléculaire |

203.24 g/mol |

Nom IUPAC |

3-amino-2-propan-2-ylquinazolin-4-one |

InChI |

InChI=1S/C11H13N3O/c1-7(2)10-13-9-6-4-3-5-8(9)11(15)14(10)12/h3-7H,12H2,1-2H3 |

Clé InChI |

LCQQIOWBOMPHSJ-UHFFFAOYSA-N |

SMILES |

CC(C)C1=NC2=CC=CC=C2C(=O)N1N |

SMILES canonique |

CC(C)C1=NC2=CC=CC=C2C(=O)N1N |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.